2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one
Description
Chemical Identity and Structure 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one (CAS: 247068-84-4) is a chiral epoxide-containing compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features:
- A pentanone backbone substituted with a methyl group at position 4.
- A 2-methyloxirane (epoxide) ring at position 1.
- An amino group at position 2.
The stereochemistry is critical: the (S)-configuration at the amino group and (R)-configuration at the epoxide (denoted as (S,R)-isomer) are essential for its role as a key intermediate in synthesizing Carfilzomib (a proteasome inhibitor used in multiple myeloma treatment) .
Properties
IUPAC Name |
2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROSKVBCYFAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves several key steps:
- Starting with chiral precursors to ensure stereochemical integrity
- Formation of the oxirane ring via stereoselective epoxidation
- Introduction of the amino group and ketone functionality
- Salt formation with trifluoroacetic acid or other acids to stabilize the compound.
Detailed Synthetic Route
Step 1: Preparation of a Suitable Keto-Acid or Keto-Ester Intermediate
- Starting from a chiral amino acid derivative such as a protected leucine analogue (e.g., tert-butyl or benzyl carbamate derivatives), the keto functionality is introduced at the 1-position of the pentan backbone.
Step 2: Stereoselective Epoxidation to Form the Oxirane Ring
- The critical step involves the stereoselective epoxidation of an alkene or allylic alcohol intermediate to form the (R)-2-methyloxirane moiety.
- This is typically achieved using a manganese-based catalyst, which has been optimized for high enantioselectivity and yield.
- Common oxidants include peracids such as m-chloroperoxybenzoic acid (mCPBA), but catalytic systems with manganese complexes improve scalability and environmental profile.
Step 3: Deprotection and Amino Group Introduction
- After epoxidation, protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are removed under controlled conditions to reveal the free amino group.
- The amino group is essential for the compound's reactivity in subsequent pharmaceutical syntheses.
Step 4: Salt Formation
Representative Example from Patent Literature
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Protected amino acid derivative | tert-butyl ((S)-4-methyl-1-oxopentan-2-yl)carbamate | Starting material with protected amine |
| 2 | Manganese catalyst + oxidant (e.g., mCPBA) | tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate | Stereoselective epoxidation |
| 3 | Acidic deprotection (e.g., TFA) | (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate salt | Final purified compound |
This process is scalable and designed for industrial application, focusing on yield, stereochemical purity, and environmental considerations.
Analytical and Process Optimization
- Chiral purity is monitored using polarimetry and chiral HPLC techniques to ensure the (S,R)-configuration is maintained throughout synthesis.
- Crystallization of the trifluoroacetate salt is optimized to obtain a stable crystalline form suitable for storage and further use.
- Continuous flow reactors have been suggested for the epoxidation step to improve control over reaction parameters and scalability.
- Catalyst preparation for the manganese-based epoxidation catalyst is described in patents to ensure reproducibility and activity.
Summary Table of Preparation Methods
| Preparation Step | Method/Details | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| Starting Material Preparation | Protected amino acid derivatives | Boc or Cbz protected amino acids | Chiral keto-acid or keto-ester |
| Epoxidation | Stereoselective epoxidation of alkene/allylic alcohol | Manganese catalyst, mCPBA or similar oxidants | Formation of (R)-2-methyloxirane ring |
| Deprotection and Amino Group | Acidic removal of protecting groups | Trifluoroacetic acid or similar acids | Free amino group revealed |
| Salt Formation | Reaction with trifluoroacetic or trichloroacetic acid | TFA or TCA | Stable trifluoroacetate salt |
| Purification and Crystallization | Crystallization from suitable solvents | Solvent systems optimized for purity | Crystalline, pure final product |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using hydrogen peroxide to form epoxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, manganese catalysts.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The search results provide information on two closely related chemical compounds: (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one and (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate. These compounds are related to carfilzomib, a proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma .
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
- CAS Number : 247068-84-4
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Synonyms : Carfilzomib Impurity 31, Carfilzomib Impurity 44, (2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
- IUPAC Name : (2S)-2-amino-4-methyl-1-[(2 R)-2-methyloxiran-2-yl]pentan-1-one
(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
- Molecular Formula : C11H18F3NO4
- Molecular Weight : 285.26 g/mol
- Synonyms : Carfilzomib intermediate, (2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiranyl]-1-pentanone trifluoroacetate
- CAS Number : 247068-85-5
Applications in Scientific Research:
- Pharmaceutical Intermediate: (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one and its trifluoroacetate salt are used as intermediates in the synthesis of carfilzomib . Carfilzomib is a second-generation proteasome inhibitor used for treating relapsed and refractory multiple myeloma .
- Impurity Standards: (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one is also known as Carfilzomib Impurity 31 and Carfilzomib Impurity 44, suggesting its use as a reference standard in pharmaceutical analysis to detect and quantify this specific impurity in carfilzomib drug products .
Case Studies and Research Findings:
While the search results do not provide detailed case studies, they highlight the role of these compounds in the synthesis and analysis of carfilzomib. Carfilzomib is a valuable therapeutic agent, and the availability of its intermediates and impurity standards is crucial for ensuring the quality and efficacy of the drug .
Further Research:
To expand on the applications of these compounds, further research could explore:
- Detailed synthetic pathways for carfilzomib using (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one derivatives.
- Analytical methods for quantifying (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one as an impurity in carfilzomib.
- The use of these compounds in the development of novel carfilzomib analogs or related proteasome inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves its role as an intermediate in the synthesis of carfilzomib. Carfilzomib exerts its effects by selectively and irreversibly binding to the proteasome, a protein complex responsible for degrading unneeded or damaged proteins . The electrophilic epoxyketone warhead of carfilzomib binds to the catalytic threonine residue of the β5 subunit of proteasome proteins, inhibiting their activity and leading to the accumulation of proteins within the cell .
Comparison with Similar Compounds
Physical Properties
- Density : 1.0±0.1 g/cm³
- Boiling Point : 243.1±35.0 °C
- Flash Point : 85.7±22.3 °C
- Solubility : Typically used in polar solvents like DMSO for pharmaceutical applications .
Synthesis and Applications
The compound is synthesized via stereoselective epoxidation of keto-alkene precursors, often requiring chromatographic purification to isolate the desired (S,R)-isomer . Its trifluoroacetate salt (CAS: 247068-85-5) is commercially available with >95% purity .
Comparison with Structurally Similar Compounds
Carfilzomib Intermediates and Stereoisomers
The target compound’s stereoisomers highlight the importance of chirality in pharmaceutical intermediates:
The (S,R)-isomer is pharmacologically relevant, while other stereoisomers are either impurities or require costly separation .
Key Differences :
- The target compound’s epoxide and amino groups enable covalent binding in drug design, unlike cathinones’ psychoactive phenyl-pyrrolidine motifs.
Simple Ketones and Industrial Compounds
Simpler ketones, such as 4-methyl-1-phenylpentan-2-one (CAS: 5349-62-2), lack functional complexity:
The absence of reactive epoxide or amino groups in simple ketones limits their use to non-pharmaceutical applications.
Fluorinated Analogues
Fluorinated derivatives, such as (S)-2-Amino-4-methyl-1-(3,3,4,4-tetrafluoropyrrolidin-1-yl)pentan-1-one, demonstrate altered reactivity:
| Compound Name | Molecular Formula | Key Features | Application | Reference |
|---|---|---|---|---|
| Fluorinated Analogue | C₁₀H₁₅F₄N₂O | Tetrafluoropyrrolidine | DPP-IV inhibitor | |
| Target Compound | C₉H₁₇NO₂ | Epoxide | Proteasome inhibitor |
Fluorination enhances metabolic stability but reduces the epoxide’s reactivity, making such analogues unsuitable for Carfilzomib’s mechanism .
Biological Activity
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one, also known as (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, is a compound with significant biological activity, particularly in the context of proteasome inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 155.21 g/mol
- CAS Number : 247068-84-4
The primary biological activity of this compound is as a proteasome inhibitor . Proteasomes are cellular complexes that degrade ubiquitinated proteins, which are crucial for regulating various cellular processes including the cell cycle and apoptosis. Inhibition of proteasomes can lead to accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.
Proteasome Inhibition
Research indicates that this compound serves as an intermediate in the synthesis of carfilzomib, a potent proteasome inhibitor used in cancer therapy. The inhibition of proteasomes by this compound can lead to:
- Induction of Apoptosis : By blocking protein degradation pathways, it promotes cell death in cancerous cells.
Case Studies
- Carfilzomib Synthesis : A study demonstrated that this compound is synthesized as an intermediate for carfilzomib, highlighting its importance in developing effective cancer treatments .
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds derived from this structure exhibit significant cytotoxic effects, suggesting their potential use in chemotherapy .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound affects multiple signaling pathways involved in cell survival and proliferation, including NF-kB and MAPK pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one, and how do reaction conditions (e.g., solvent, catalyst) influence yield and stereochemistry?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the alkylation of a β-keto ester precursor followed by epoxidation. For example:
Alkylation : Use of halogenated intermediates (e.g., bromo derivatives) with a primary amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino group.
Epoxidation : Oxidation of a double bond using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to form the oxirane ring.
Solvent polarity and catalyst selection (e.g., palladium on carbon for hydrogenation steps) critically affect stereoselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the oxirane ring (δ 3.1–3.5 ppm for epoxide protons) and amino group (δ 1.2–1.8 ppm for methyl branches). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers are present .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the oxirane ring in nucleophilic addition reactions, and what experimental validation is required?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in ring-opening reactions (e.g., with amines or thiols). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.
- Experimental Validation : Conduct kinetic studies under varying pH and nucleophile concentrations. Monitor reaction progress via in-situ IR or HPLC to compare computational predictions with empirical data .
Q. What strategies resolve contradictions in reported biological activity data for this compound, such as inconsistent IC₅₀ values in enzyme inhibition assays?
- Methodological Answer :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed substrate concentrations, temperature, and buffer systems).
- Meta-Analysis : Compare data across studies while accounting for variables like cell line specificity (e.g., HEK-293 vs. HeLa) or assay detection methods (fluorometric vs. colorimetric).
- Orthogonal Validation : Confirm activity via alternative assays (e.g., SPR for binding affinity) or structural analogs to isolate contributing functional groups .
Q. How can the compound’s stability under physiological conditions be systematically evaluated to inform drug discovery pipelines?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and analyze degradation products via LC-MS.
- Metabolic Stability : Use liver microsome assays (human or murine) to identify major metabolites.
- Molecular Dynamics Simulations : Model interactions with serum proteins (e.g., albumin) to predict in vivo half-life .
Tables for Key Data
| Property | Technique | Typical Observations |
|---|---|---|
| Epoxide Ring Stability | TGA/DSC | Decomposition onset at ~150°C in inert atmosphere |
| Aqueous Solubility | Shake-Flask Method | 2.3 mg/mL at pH 7.4, 25°C |
| LogP (Partition Coefficient) | HPLC Retention Time | 1.85 ± 0.15 (n-octanol/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
